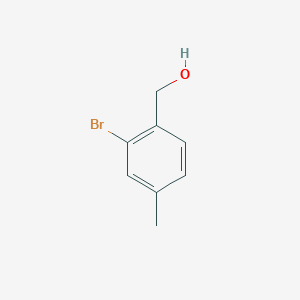

(2-Bromo-4-methylphenyl)methanol

説明

Overview of Current Research Trajectories Involving Arylmethyl Alcohols

Research involving arylmethyl alcohols, also known as benzylic alcohols, is dynamic and focused on developing new, efficient synthetic methods. A major trend is the direct dehydroxylative functionalization of alcohols. nih.gov This strategy aims to replace the hydroxyl group directly with other valuable functional groups, avoiding the need to first convert the alcohol to an intermediate like an alkyl halide. nih.govresearchgate.net Such processes are highly sought after because they often use inexpensive and readily available alcohols as starting materials. nih.gov

Recent advancements include methods for dehydroxylative trifluoromethylation, trifluoromethoxylation, and trifluoromethylthiolation of benzylic alcohols, which introduce fluorine-containing groups that can dramatically alter a molecule's biological properties. nih.govresearchgate.net

Another active area is the direct functionalization of the benzylic C-H bond itself. masterorganicchemistry.com For instance, late-stage C-H functionalization with reagents like α-bromoboronates can install versatile boronate groups at the benzylic position under mild conditions. acs.org These boronates can then be easily converted into other groups, such as benzylic alcohols or vinyl groups. acs.org

Furthermore, benzylic alcohols continue to be crucial substrates in novel cross-coupling reactions. For example, systems have been developed for coupling aryl acetonitriles with benzyl (B1604629) alcohols, a process that involves the functionalization of the alcohol's C(sp³)-H bond. organic-chemistry.org These modern synthetic strategies highlight the enduring importance of arylmethyl alcohols as versatile platforms for the construction of complex organic molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2-Bromo-4-methylphenyl)methanol | 824-53-3 | C₈H₉BrO |

| 2-bromo-4-methylbenzaldehyde (B1335389) | 5333-06-2 | C₈H₇BrO |

| 2-bromo-4-methylbenzoic acid | 7697-27-0 | C₈H₇BrO₂ |

| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO |

| N-(2-bromo-4-methylphenyl)acetamide | 614-83-5 | C₉H₁₀BrNO |

| 2-Bromo-4-methylphenol (B149215) | 6627-55-0 | C₇H₇BrO |

| 2-bromo-4-methylpropiophenone | 1451-82-7 | C₁₀H₁₁BrO |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2-bromo-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJNCYHWPIQECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728972 | |

| Record name | (2-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-53-3 | |

| Record name | 2-Bromo-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=824-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Methylphenyl Methanol

Direct Reductive Pathways for the Synthesis of (2-Bromo-4-methylphenyl)methanol

Direct reduction involves the conversion of a functional group to an alcohol in a single synthetic step. For this compound, this typically starts from its oxidized precursor, 2-bromo-4-methylbenzoic acid.

The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective reagents are often sought to avoid unwanted side reactions, especially in the presence of other functional groups.

A notable reagent system for the reduction of carboxylic acids is the combination of sodium borohydride (B1222165) (NaBH₄) with a Lewis acid, such as zirconium(IV) chloride (ZrCl₄). Sodium borohydride by itself is generally not potent enough to reduce carboxylic acids efficiently. However, its reactivity is significantly enhanced in the presence of ZrCl₄. The presumed reducing species is a mixture of zirconium borohydrides, which are more powerful hydride donors. designer-drug.comerowid.org

This system has proven effective for the reduction of a wide array of functional groups, including carboxylic acids, esters, and amides, to their corresponding alcohols or amines under mild conditions, typically at room temperature in a solvent like tetrahydrofuran (B95107) (THF). designer-drug.comerowid.org An important feature of this reagent combination is its chemoselectivity. Studies have shown that functional groups such as nitro groups and aryl halides are inert to these reduction conditions. designer-drug.comerowid.org The inertness of bromobenzene (B47551) to the ZrCl₄/NaBH₄ system suggests that this method could be successfully applied to the reduction of 2-bromo-4-methylbenzoic acid to yield this compound without affecting the aryl bromide moiety.

A general procedure involves adding sodium borohydride to a solution of zirconium(IV) chloride in THF, followed by the addition of the carboxylic acid substrate. designer-drug.comerowid.org The reaction proceeds to completion, after which it is quenched with water and the product is extracted.

Table 1: Reduction of Various Functional Groups with ZrCl₄/NaBH₄ System designer-drug.comerowid.org This table presents data for analogous reductions, demonstrating the capability of the reagent system.

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Benzoic Acid | Benzyl (B1604629) Alcohol | 92 | 5 |

| Acetophenone | 1-Phenylethanol | 96 | 5 |

| Benzonitrile | Benzylamine | 85 | 20 |

| Nitrobenzene | No Reaction | - | 20 |

| Bromobenzene | No Reaction | - | 20 |

Reduction of Carboxylic Acid Precursors

Related Synthetic Strategies for Aryl(heteroaryl)methanol Derivatives

While direct reduction is a primary route, other advanced synthetic strategies, particularly those involving transition-metal catalysis, are employed for creating similar, often more complex, aryl(heteroaryl)methanol structures. These methods offer alternative pathways and can provide access to a wider range of derivatives.

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon bonds. These methods can be adapted to synthesize arylmethanol derivatives through innovative reaction cascades.

An efficient strategy for the synthesis of aryl(pyridinyl)methanol derivatives, which are structurally analogous to this compound, utilizes a Nickel-NIXANTPHOS catalyst system. rsc.org This method involves the chemoselective α-arylation of pyridylmethyl ethers, which can proceed through a tandem arylation/ Current time information in Mid Ulster, GB.researchgate.net-Wittig rearrangement sequence. rsc.org

The reaction couples various aryl halides with pyridylmethyl ethers in the presence of a Ni-NIXANTPHOS catalyst. The choice of solvent and reaction temperature can selectively favor either direct α-arylation or the tandem arylation/rearrangement pathway, leading to the desired diarylmethanol product. rsc.org This approach demonstrates the versatility of nickel catalysis in constructing complex alcohol scaffolds from readily available starting materials. The NIXANTPHOS ligand, a type of aryldiphosphine, is crucial for the success of these transformations, exhibiting enhanced reactivity compared to other related phosphine (B1218219) ligands. nih.govrsc.org

The utility of the Ni-NIXANTPHOS catalyst system is underscored by its broad substrate scope and high functional group tolerance, particularly with respect to the aryl halide coupling partner. rsc.orgnih.gov The reaction accommodates a wide variety of both aryl bromides and the more challenging aryl chlorides.

Research has shown that the catalyst effectively couples aryl halides bearing both electron-donating and electron-withdrawing groups. nih.gov For instance, aryl bromides with methoxy, dimethylamino, fluoro, and trifluoromethyl substituents all participate in the coupling reaction to give good to excellent yields of the corresponding triarylmethane products in analogous systems. nih.gov Similarly, a range of aryl chlorides can be used, often with catalyst loadings as low as 2.5 mol%. nih.gov This tolerance allows for the synthesis of a diverse library of arylmethanol derivatives and highlights the robustness of the catalytic system.

Table 2: Scope of Aryl Bromides in Ni-NIXANTPHOS Catalyzed Coupling with 2-Benzylpyridine (Analogous System) nih.gov

| Aryl Bromide | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromobenzene | 5 | Room Temp. | 93 |

| 4-Bromoanisole | 5 | Room Temp. | 91 |

| 4-Bromo-N,N-dimethylaniline | 5 | Room Temp. | 83 |

| 1-Bromo-4-fluorobenzene | 5 | 50 | 83 |

| 1-Bromo-3-(trifluoromethyl)benzene | 5 | 50 | 86 |

Table 3: Scope of Aryl Chlorides in Ni-NIXANTPHOS Catalyzed Coupling with 2-Benzylpyridine (Analogous System) nih.gov

| Aryl Chloride | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Chlorobenzene | 2.5 | Room Temp. | 99 |

| 1-tert-Butyl-4-chlorobenzene | 5 | Room Temp. | 92 |

| 4-Chloroanisole | 2.5 | Room Temp. | 99 |

Transition-Metal-Free Processes for Aryl(heteroaryl)methanol Scaffolds (Analogous Systems)

The synthesis of (aryl)(heteroaryl)methanol derivatives is of significant interest as these structures form the core of many pharmaceutical compounds. icsr.in Historically, the synthesis of such molecules often relied on the oxidation of C(sp³)–H bonds using methods that required precious metal catalysts, specialized raw materials, or sensitive chemical reagents. icsr.in These approaches, while effective, present drawbacks related to cost, toxicity, and the need for pre-functionalized starting materials. Consequently, the development of alternative, more direct synthetic strategies that avoid transition metals is a key objective in modern organic chemistry. icsr.inorganic-chemistry.orgnih.gov

A noteworthy advancement in this area is a transition-metal-free method for synthesizing (aryl)(heteroaryl)methanol derivatives directly from the corresponding (aryl)(heteroaryl)methanes. icsr.in This process operates through a controlled oxidation of the benzylic C(sp³)–H bond, a transformation that has been challenging to achieve without over-oxidation to the corresponding ketone. icsr.in This strategy utilizes readily available starting materials and reagents, offering a more sustainable and efficient route to these valuable alcohol scaffolds. icsr.in

Halogen Bond-Assisted C(sp³)-H Bond Activation

A central feature of this transition-metal-free methodology is the activation of the C(sp³)–H bond through halogen bonding. icsr.in Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with an electron donor (a Lewis base). thieme-connect.de This interaction can activate substrates towards nucleophilic attack, a principle that has been increasingly applied in organocatalysis. thieme-connect.de

In the synthesis of aryl(heteroaryl)methanols from methylarenes, the strategy involves a halogen bond-assisted C(sp³)-H bond activation. icsr.in This process is facilitated by molecular iodine and an additive such as a silyl (B83357) chloride in an aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). icsr.in The DMSO serves as both the reaction medium and the source of the oxygen atom for the newly formed hydroxyl group. icsr.in The activation of the C-H bond is a critical and often rate-limiting step in such functionalization reactions. rsc.org By avoiding the use of traditional directing groups that covalently bind to a metal catalyst, this approach represents a more streamlined synthetic pathway. dmaiti.com

The reaction is applicable to a range of polyaromatic group-substituted methanes, demonstrating its versatility. icsr.in The table below outlines the key components involved in this halogen bond-assisted process.

Table 1: Reagents for Halogen Bond-Assisted C(sp³)-H Bond Activation

| Component | Role | Example(s) |

|---|---|---|

| Substrate | Methane-based raw material | 2-methylphenyl, 4-methylphenyl, Toluene |

| Catalyst | Activator of C-H bond | Molecular Iodine (I₂) |

| Additive | Facilitates the reaction | Triphenylsilylchloride, Trimethylsilylchloride |

| Solvent/Oxygen Source | Reaction medium and O-atom donor | Dimethylsulfoxide (DMSO) |

This interactive table summarizes the primary reagents used in the transition-metal-free synthesis of aryl(heteroaryl)methanols.

Role of Molecular Iodine as a Catalyst

Molecular iodine (I₂) plays a crucial role as the catalyst in this transition-metal-free synthesis. icsr.in It facilitates the direct transformation of a C(sp³)–H bond into a C-O bond without the need for a metal intermediary. Iodine is an effective catalyst for various organic transformations, including the synthesis of biologically active compounds. nih.govnih.gov

In this specific process for creating aryl methanols, molecular iodine catalyzes the oxidative functionalization of the C-H bond at the benzylic position of methylarenes. icsr.innih.gov The reaction proceeds through a proposed radical pathway. organic-chemistry.orgnih.gov In related syntheses, iodine has been shown to act as both an oxidant and an iodinating agent. For instance, in the synthesis of aryl iodides from arylhydrazines, iodine oxidizes the hydrazine (B178648) to form a diazonium salt, which then reacts to form the final product. acs.org This dual functionality highlights the versatility of iodine in promoting complex chemical transformations. acs.org

The use of iodine as a catalyst offers several advantages. It is an inexpensive, readily available, and environmentally benign reagent compared to many transition metals. The reaction conditions are often mild, and the procedures can be straightforward, avoiding multi-step operations. icsr.innih.gov The table below details the scope of substrates that can be hydroxylated using this iodine-catalyzed, transition-metal-free method, which is analogous to the synthesis of this compound.

Table 2: Substrate Scope for Iodine-Catalyzed Synthesis of Aryl Methanols

| Aryl Group (Ar) in Ar-CH₃ |

|---|

| 2-methylphenyl |

| 3-methylphenyl |

| 4-methylphenyl |

| 3-methoxyphenyl |

| 4-ethylphenyl |

| 2-iodophenyl |

| Phenyl |

| 4-methoxyphenyl |

| 4-(methylthio)phenyl |

| 3,5-dimethylphenyl |

| 4-tertbutylphenyl |

| 1-napthyl |

| 4-chlorophenyl |

| 4-fluorophenyl |

| 4-bromophenyl |

This interactive table showcases the variety of substituted toluenes that can be converted to the corresponding benzyl alcohols using the described methodology. icsr.in

Chemical Transformations and Derivatizations of 2 Bromo 4 Methylphenyl Methanol

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group of (2-Bromo-4-methylphenyl)methanol can be readily oxidized to afford the corresponding carbonyl compound, a key transformation in the synthesis of various intermediates.

Conversion to Carbonyl Compounds

The oxidation of the benzylic alcohol to an aldehyde is a fundamental transformation in organic chemistry.

2-Bromo-4-methylbenzaldehyde (B1335389) is a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.comnih.gov One established method for its preparation involves the oxidation of this compound. While various oxidizing agents can be employed, this transformation is a key step in multi-step synthetic sequences. For instance, an alternative synthesis of 2-Bromo-4-methylbenzaldehyde starts from 2-bromo-4-methylaniline, which undergoes diazotization followed by a reaction with formaldoxime. orgsyn.org The resulting product is then hydrolyzed to yield the desired aldehyde. orgsyn.org

Table 1: Properties of 2-Bromo-4-methylbenzaldehyde

| Property | Value |

|---|---|

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol |

| Melting Point | 30-35 °C |

| Boiling Point | 224-229 °C |

Data sourced from multiple references. sigmaaldrich.comnih.govbldpharm.comthermofisher.com

N-Bromosuccinimide (NBS) is a versatile reagent in organic synthesis, known for its role in radical substitution and electrophilic addition reactions. wikipedia.org It is also an effective oxidizing agent for alcohols. organic-chemistry.org The oxidation of benzylic alcohols, such as this compound, using NBS provides a method for the formation of the corresponding benzaldehyde. organic-chemistry.org This reaction often proceeds under mild conditions and can be selective for primary and secondary alcohols. organic-chemistry.org The reactivity of NBS is attributed to its ability to act as a source of bromine in various chemical transformations. wikipedia.orgnih.gov A related reagent, 3-bromo-4,4-dimethyl-2-oxazolidinone (NBDMO), has been shown to be an effective brominating and oxidizing agent, sometimes exhibiting advantages over NBS. capes.gov.br

Reactivity of the Aromatic Bromine Substituent

The bromine atom on the aromatic ring of this compound provides a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the construction of complex molecular architectures.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. libretexts.org This reaction is widely used for the functionalization of aryl bromides. nih.govnih.govnih.govmdpi.com

In the context of this compound and its derivatives, the bromine atom can be readily displaced by a variety of organic groups using the Suzuki coupling. This allows for the synthesis of a wide range of analogs with diverse functionalities. The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The versatility of the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of biaryl compounds and other functionalized molecules. nih.govrsc.orgresearchgate.net The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields and selectivity. mdpi.comresearchgate.netsciforum.net This methodology has been successfully applied to synthesize a variety of compounds, including those with potential biological activities. nih.govnih.gov

Table 2: Key Components of a Suzuki-Miyaura Coupling Reaction

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Organoboron Reagent | Nucleophilic partner | Phenylboronic acid |

| Palladium Catalyst | Facilitates the reaction | Pd(PPh3)4 |

| Base | Activates the organoboron reagent | K3PO4 |

Information compiled from multiple sources. libretexts.orgmdpi.com

Potential for Other Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex molecular architectures. libretexts.org These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. nih.govnih.gov It is widely used due to its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups. nih.gov The coupling of this compound with various aryl or vinyl boronic acids would yield substituted biphenyl (B1667301) or stilbene (B7821643) derivatives, respectively. For instance, reactions on similar substrates like 4-bromo-2,4'-bithiazoles have been successfully performed using Miyaura borylation followed by Suzuki coupling. rsc.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a base to form a substituted alkene. organic-chemistry.org This method provides a direct route to stilbene-like structures and other vinylated arenes. organic-chemistry.orgresearchgate.net The reaction's utility is enhanced by its stereoselectivity, often favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) salts, to produce aryl alkynes. wikipedia.orgorganic-chemistry.org These products are valuable intermediates for the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net The reaction can be performed under mild conditions, and copper-free protocols have been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.org The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the synthesis of a wide variety of aryl amines from this compound. libretexts.orgwikipedia.org The reaction is of significant importance in medicinal chemistry, as the aryl amine motif is present in numerous pharmaceutical compounds. libretexts.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism does not involve an SN1 or SN2 pathway. Instead, it typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho and/or para to the leaving group. These groups are necessary to stabilize the negative charge of the Meisenheimer complex.

In the case of this compound, the substituents on the ring are a bromine atom, a methyl group (-CH₃), and a hydroxymethyl group (-CH₂OH). The methyl group is weakly electron-donating, and the hydroxymethyl group is also considered weakly activating or deactivating depending on the reaction conditions, but neither is a strong electron-withdrawing group. Therefore, the benzene (B151609) ring in this compound is not sufficiently activated for standard SNAr reactions to proceed under typical conditions. The absence of potent electron-withdrawing groups makes the formation of the required Meisenheimer complex energetically unfavorable.

Conversion of the Alcohol to Other Functional Groups

The primary benzylic alcohol functional group (-CH₂OH) in this compound is a key site for a variety of chemical transformations. Its conversion to other functional groups, particularly halides, provides versatile intermediates for further synthetic manipulations.

Halogenation of the Benzylic Alcohol

The transformation of the benzylic alcohol to a benzylic halide is a fundamental process in organic synthesis. The resulting benzylic halide is a highly reactive substrate for nucleophilic substitution and organometallic coupling reactions.

The conversion of a benzylic alcohol to the corresponding benzylic bromide is a common and important transformation. tandfonline.com Benzylic bromides are valuable synthetic intermediates due to the lability of the carbon-bromine bond, which is susceptible to cleavage in nucleophilic substitution reactions. This reactivity is enhanced by the stability of the resulting benzylic carbocation or the transition state leading to it. A variety of reagents can effect this transformation, often under mild conditions to avoid side reactions. organic-chemistry.orgresearchgate.net

Several reagent systems are known to efficiently convert benzylic alcohols into benzylic bromides under neutral conditions.

Triphenylphosphine (B44618)/N-Bromosuccinimide (PPh₃/NBS): The combination of triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) is a classic and highly effective method for the bromination of alcohols, including benzylic alcohols (a variant of the Appel reaction). researchgate.netuzhnu.edu.ua The reaction proceeds rapidly, often at room temperature, by forming an oxyphosphonium salt intermediate, which is then displaced by the bromide ion. uzhnu.edu.uarsc.org This method is valued for its mild conditions and high yields. uzhnu.edu.ua The byproducts, triphenylphosphine oxide and succinimide, can typically be removed by chromatography. uzhnu.edu.ua

Polyvinylpyrrolidone-Bromine Complex (PVP-Br₂): This reagent is a stable, easy-to-handle, solid complex of polyvinylpyrrolidone (B124986) and bromine. researchgate.net It serves as a mild and selective brominating agent. researchgate.net In the presence of hexamethyldisilane, the PVP-Br₂ complex can selectively convert benzylic alcohols to their corresponding bromides in high yields, even in the presence of other primary aliphatic alcohols. journament.comresearchgate.net The polymer can often be regenerated and reused, making it an environmentally friendlier option. researchgate.net

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsc.orgtandfonline.comnih.gov

The conversion of benzylic alcohols to benzylic bromides can be significantly expedited using microwave irradiation. tandfonline.com For example, the reaction of various benzylic alcohols with the triphenylphosphine/N-bromosuccinimide system under solvent-free microwave conditions has been shown to produce benzylic bromides in very high yields (71-98%) within extremely short reaction times (typically 1-2 minutes). tandfonline.comresearchgate.net This rapid and efficient protocol represents a greener alternative to traditional methods, which often require longer reaction times and the use of volatile organic solvents. tandfonline.comrsc.org The neutral and fast reaction conditions minimize product decomposition that can occur with prolonged heating. tandfonline.com

| Substrate (Benzylic Alcohol) | Reaction Time (min) | Yield (%) |

|---|---|---|

| Benzyl (B1604629) alcohol | 1.0 | 98 |

| 4-Methylbenzyl alcohol | 1.0 | 98 |

| 4-Methoxybenzyl alcohol | 1.0 | 95 |

| 4-Chlorobenzyl alcohol | 1.5 | 96 |

| 4-Bromobenzyl alcohol | 1.5 | 98 |

| 4-Nitrobenzyl alcohol | 2.0 | 71 |

| 2-Methylbenzyl alcohol | 1.0 | 95 |

| 2-Chlorobenzyl alcohol | 1.5 | 92 |

Esterification and Etherification Reactions

The conversion of this compound into its corresponding esters and ethers is a key strategy for modifying its functionality. These derivatizations are crucial for the synthesis of more complex molecules in various fields of chemical research.

Esterification Reactions

Esterification of this compound can be achieved through several established methods, including reaction with acyl halides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. The general principle involves the nucleophilic attack of the hydroxyl oxygen of this compound on the electrophilic carbonyl carbon of the acylating agent.

While specific literature examples for the esterification of this compound are not extensively documented, the expected reactions can be predicted based on standard organic chemistry transformations. For instance, the reaction with a simple acyl chloride, such as acetyl chloride, in the presence of a base like pyridine, would yield (2-bromo-4-methylphenyl)methyl acetate. The base serves to neutralize the hydrochloric acid byproduct.

A general scheme for the esterification with an acyl chloride is presented below:

Scheme 1: General Esterification of this compound with an Acyl Chloride

In this reaction, R can represent a variety of organic moieties, leading to a wide array of esters.

Table 1: Predicted Esterification Reactions of this compound

| Acylating Agent | Product Name | Predicted Conditions |

| Acetyl chloride | (2-Bromo-4-methylphenyl)methyl acetate | Pyridine, Dichloromethane, 0 °C to rt |

| Benzoyl chloride | (2-Bromo-4-methylphenyl)methyl benzoate | Pyridine, Dichloromethane, 0 °C to rt |

| Acetic anhydride | (2-Bromo-4-methylphenyl)methyl acetate | DMAP (cat.), Triethylamine, Dichloromethane, rt |

Etherification Reactions

The synthesis of ethers from this compound is most commonly accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form the corresponding alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction.

The first step is the formation of the (2-bromo-4-methylphenyl)methoxide ion using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The resulting alkoxide is then treated with an appropriate alkyl halide to furnish the desired ether. For example, reaction with methyl iodide would produce 1-bromo-2-(methoxymethyl)-4-methylbenzene.

A general scheme for the Williamson ether synthesis is as follows:

Scheme 2: General Etherification of this compound via Williamson Synthesis

In this reaction, R represents an alkyl group and X is a halide (typically I, Br, or Cl).

Table 2: Predicted Etherification Reactions of this compound

| Alkylating Agent | Product Name | Predicted Conditions |

| Methyl iodide | 1-Bromo-2-(methoxymethyl)-4-methylbenzene | 1. NaH, THF, 0 °C to rt; 2. CH3I, rt |

| Ethyl bromide | 1-Bromo-2-(ethoxymethyl)-4-methylbenzene | 1. NaH, THF, 0 °C to rt; 2. CH3CH2Br, rt |

| Benzyl bromide | 1-(Benzyloxy)methyl-2-bromo-4-methylbenzene | 1. NaH, THF, 0 °C to rt; 2. BnBr, rt |

Applications and Advanced Research Perspectives of 2 Bromo 4 Methylphenyl Methanol

Strategic Intermediate in Natural Product Synthesis

The structural motifs present in (2-Bromo-4-methylphenyl)methanol make it a valuable precursor in the synthesis of complex natural products and their biologically active analogues. The presence of the bromine atom provides a handle for cross-coupling reactions, while the hydroxymethyl group can be readily modified or used as a point of attachment.

Synthesis of Bioactive Analogues

The quest for novel therapeutic agents often involves the synthesis of analogues of known bioactive molecules to improve their efficacy, selectivity, and pharmacokinetic properties. The (2-bromo-4-methylphenyl) moiety is a key component in the synthesis of various bioactive compounds. For instance, research has demonstrated the preparation of novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives, which have exhibited promising analgesic, antifungal, antibacterial, and antiproliferative activities. chemicalbook.com In these syntheses, the brominated aromatic core serves as a scaffold for the introduction of other functional groups, leading to a diverse library of potential drug candidates.

Furthermore, this structural unit is integral to the development of inhibitors for enzymes crucial to the survival of pathogens. A notable example is its incorporation into tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis ATP synthase, a key target for anti-tuberculosis drug development. researchgate.net The synthesis of these complex inhibitors often involves the strategic use of brominated precursors to construct the final intricate molecular architecture. The related compound, 2-bromo-4-methylpropiophenone, has also been identified as a precursor to molecules with potential antimicrobial, antifungal, and anti-inflammatory effects, underscoring the importance of this substitution pattern in generating bioactive compounds. chemicalbook.com

Role in Tyrosine Kinase Inhibitor Development

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. Consequently, the development of tyrosine kinase inhibitors is a major focus of modern cancer therapy. The 2-bromo-4-methylphenyl structural unit is a recognized pharmacophore in the design of these inhibitors.

Scientific literature details the synthesis of a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines as potent inhibitors of receptor tyrosine kinases (RTKs). nih.gov While not the exact molecule, the presence of a bromo-substituted aniline (B41778) ring highlights the significance of this feature for inhibitor binding and activity. The bromine atom can form halogen bonds with the protein target and its position, along with the methyl group, helps to orient the molecule within the kinase's active site, thereby enhancing inhibitory potency. nih.govnih.gov

Further research into N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as RTK inhibitors also underscores the importance of the substituted phenylmethyl group in achieving desired biological activity. nih.gov The 4-methylbenzamide (B193301) structural fragment has also been successfully employed as a basis for designing novel type-2 protein kinase inhibitors, demonstrating the versatility of this core structure in medicinal chemistry. nih.gov

Building Block in Medicinal Chemistry and Drug Discovery

Beyond its use in specific inhibitor classes, this compound serves as a fundamental building block in the broader fields of medicinal chemistry and drug discovery. Its chemical reactivity allows for its incorporation into a diverse range of pharmaceutical scaffolds.

Precursor for Pharmaceutical Intermediates and Core Structures

The oxidation of this compound can yield the corresponding aldehyde or ketone, which are themselves valuable intermediates. For example, the related ketone, 2-bromo-4-methylpropiophenone, is described as a key intermediate in the synthesis of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs. chemicalbook.com It also serves as a precursor in the synthesis of 4-methyl methcathinone (B1676376) HCl.

The utility of this compound as a precursor extends to the synthesis of complex heterocyclic systems that form the core of many drugs. For instance, a brominated sidechain derived from a related compound was used to N-alkylate a tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry. researchgate.net The presence of the bromo- and methyl- groups on the phenyl ring allows for fine-tuning of the steric and electronic properties of the final drug molecule, which can significantly impact its biological activity and pharmacokinetic profile.

Utility in the Construction of Complex Organic Molecules

The construction of complex organic molecules often relies on a toolbox of reliable chemical reactions and versatile building blocks. This compound, with its multiple functional handles, is an excellent substrate for a variety of synthetic transformations.

The bromine atom is particularly useful for carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are frequently employed to create new bonds at the bromine-bearing carbon. This has been demonstrated in the synthesis of complex tetrahydroisoquinoline derivatives. researchgate.net The hydroxymethyl group can be used to form ether or ester linkages, or it can be converted into other functional groups, such as a halomethyl group, for further elaboration. For example, the preparation of 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane illustrates the conversion of the alcohol to a more reactive species for subsequent reactions. rsc.org The ability to participate in these fundamental bond-forming reactions makes this compound a valuable tool for synthetic chemists aiming to build intricate molecular frameworks.

Potential Contributions to Materials Science and Polymer Chemistry

The unique electronic and structural properties of the (2-bromo-4-methylphenyl) moiety suggest its potential for applications in materials science and polymer chemistry. While direct applications of this compound in this area are still emerging, the utility of related compounds provides a strong indication of its promise.

Brominated aromatic compounds are frequently used as monomers in the synthesis of conjugated polymers, which are of great interest for their electronic and optical properties. For example, polymers such as poly(p-phenylene vinylene) (PPV) are often synthesized via precursor routes that utilize brominated monomers. nih.govacs.org The Gilch polymerization, which involves the reaction of a bis(halomethyl)benzene with a strong base, is a common method for preparing PPVs. acs.org By converting the hydroxymethyl group of this compound to a bromomethyl group, it could serve as a monomer in such polymerizations, leading to new PPV derivatives with tailored properties.

Furthermore, bromomethylphenyl units are valuable precursors for the synthesis of covalent organic frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. The synthesis of COFs has been reported using 1,4-bis(bromomethyl)benzene (B118104) as a linker. This suggests that this compound could be a useful building block for creating functionalized COFs. The related compound, 4-nitrophenyl 2-bromo-2-methylpropanoate, has also been used as an initiator for atom transfer radical polymerization (ATRP), a powerful technique for creating well-defined polymers. researchgate.net These examples highlight the potential of this compound and its derivatives to contribute to the development of new materials with advanced properties.

Table of Mentioned Chemical Compounds

| Compound Name | Role/Application |

|---|---|

| This compound | Core subject of the article, versatile building block |

| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide | Bioactive analogue with analgesic and other activities chemicalbook.com |

| Tetrahydroisoquinoline-based inhibitors | Anti-tuberculosis agents researchgate.net |

| 2-bromo-4-methylpropiophenone | Precursor for pharmaceuticals and bioactive compounds chemicalbook.com |

| 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines | Receptor tyrosine kinase inhibitors nih.gov |

| N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines | Receptor tyrosine kinase inhibitors nih.gov |

| 4-methyl methcathinone HCl | Synthesized from a related precursor |

| 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane | Complex organic molecule synthesized from a related precursor rsc.org |

| Poly(p-phenylene vinylene) (PPV) | Conductive polymer potentially synthesized from related monomers nih.govacs.org |

| 1,4-bis(bromomethyl)benzene | Linker for covalent organic frameworks (COFs) |

| 4-nitrophenyl 2-bromo-2-methylpropanoate | Initiator for atom transfer radical polymerization (ATRP) researchgate.net |

Analytical and Spectroscopic Characterization Methodologies for 2 Bromo 4 Methylphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (2-Bromo-4-methylphenyl)methanol. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the chemical environment of each atom.

In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct signals. The benzylic protons of the hydroxymethyl group (-CH₂OH) are expected to appear as a singlet, typically in the range of 4.5-4.7 ppm. The single proton of the hydroxyl group (-OH) would also produce a singlet, though its chemical shift can be variable and is often influenced by solvent and concentration. The aromatic protons, due to their distinct electronic environments, would present as a set of multiplets or distinct doublets and singlets in the aromatic region (approximately 7.0-7.5 ppm). The methyl group (-CH₃) protons would appear as a sharp singlet further upfield, generally around 2.3 ppm.

¹³C NMR spectroscopy provides complementary information by identifying each unique carbon atom in the molecule. The carbon of the methyl group (-CH₃) would be observed at a chemical shift of approximately 20-22 ppm. The benzylic carbon of the -CH₂OH group is expected around 64 ppm. The aromatic carbons would produce a series of signals between 125 and 140 ppm, with the carbon atom bonded to the bromine atom showing a characteristic shift. The specific chemical shifts are determined by the electronic effects of the substituents on the aromatic ring.

Predicted ¹H and ¹³C NMR Data for this compound Note: Predicted values are based on established chemical shift principles and data from analogous compounds. Solvent: CDCl₃.

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH₃ | ~2.3 (s, 3H) | ~21 |

| -CH₂OH | ~4.6 (s, 2H) | ~64 |

| Ar-H | ~7.0-7.5 (m, 3H) | ~125-140 |

| Ar-C (Substituted) | - | ~125-140 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further aid in structural confirmation. The molecular weight of this compound is 201.06 g/mol . achmem.combiosynth.com

In an electron ionization (EI) mass spectrum, the presence of bromine is readily identified by a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺): one at m/z 200 and another at m/z 202, corresponding to [C₈H₉⁷⁹BrO]⁺ and [C₈H₉⁸¹BrO]⁺, respectively.

Common fragmentation pathways for this molecule under EI conditions would include the loss of the bromine atom, the hydroxyl group, or the entire hydroxymethyl group. The cleavage of the C-Br bond would result in a fragment ion at m/z 121. Another significant fragmentation would be the formation of a stable benzyl-type cation through the loss of a hydroxyl radical, leading to a peak at m/z 183/185.

Expected Key Fragments in the Mass Spectrum of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Notes |

|---|---|---|

| 200/202 | [C₈H₉BrO]⁺ | Molecular ion peak (M⁺), showing the characteristic 1:1 isotopic pattern for bromine. |

| 183/185 | [C₈H₈Br]⁺ | Loss of a hydroxyl radical (-OH). |

| 121 | [C₈H₉O]⁺ | Loss of the bromine atom. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its hydroxyl, aromatic, and bromo- substituents.

A broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the methyl/methylene groups typically appear in the range of 2850-3100 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A distinct C-O stretching vibration for the primary alcohol would be observed around 1050 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3600-3200 | O-H Stretch | Alcohol |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | -CH₃, -CH₂ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1050 | C-O Stretch | Primary Alcohol |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A silica (B1680970) gel plate typically serves as the stationary phase due to its polar nature. The mobile phase, a mixture of nonpolar and polar solvents (e.g., hexane (B92381) and ethyl acetate), is chosen to achieve optimal separation. Because this compound is a relatively polar molecule due to its hydroxyl group, it will have a moderate retention factor (Rf) value. Less polar impurities will travel further up the plate (higher Rf), while more polar impurities will remain closer to the baseline (lower Rf). The spots can be visualized under UV light.

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method. A common approach for a compound like this compound would be reversed-phase HPLC. In this technique, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. The compound's purity is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all peaks. A study on the related compound, 2-bromo-4-methylphenol (B149215), successfully utilized reversed-phase HPLC with a C18 column for its separation and analysis. synquestlabs.com

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column with a specific stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and purity assessment. When coupled with a mass spectrometer (GC-MS), this technique provides both chromatographic separation and mass-based identification of the compound and any impurities present. The analysis of the related 2-bromo-4-methylphenol has been effectively performed using GC-MS. synquestlabs.com

Computational and Theoretical Investigations of 2 Bromo 4 Methylphenyl Methanol

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of (2-Bromo-4-methylphenyl)methanol. These studies reveal how the interplay of the bromo, methyl, and hydroxymethyl substituents on the phenyl ring dictates the molecule's reactivity.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, with significant contributions from the oxygen atom of the hydroxymethyl group and the bromine atom, both of which possess lone pairs of electrons. The electron-donating methyl group further increases the electron density of the ring, raising the HOMO energy. Conversely, the LUMO is anticipated to be distributed over the aromatic ring and the C-Br antibonding orbital, indicating that these are the regions most susceptible to nucleophilic attack or electron acceptance.

Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.50 | Primarily located on the phenyl ring and the oxygen and bromine atoms. |

| LUMO | -0.75 | Distributed over the aromatic ring and the C-Br antibonding orbital. |

| HOMO-LUMO Gap | 7.75 | Indicates high kinetic stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar aromatic compounds. They serve to demonstrate the expected trends for this compound.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms with varying electronegativities. A Natural Bond Orbital (NBO) analysis can provide insights into the atomic charges. The oxygen atom of the hydroxymethyl group and the bromine atom are expected to carry partial negative charges, while the carbon atoms attached to them, as well as the hydrogen atom of the hydroxyl group, will bear partial positive charges.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are prone to electrophilic attack. For this compound, these would be concentrated around the oxygen and bromine atoms. Regions of positive potential (typically colored blue) are electron-deficient and are susceptible to nucleophilic attack. These would be found around the hydrogen atom of the hydroxyl group and, to a lesser extent, the hydrogen atoms of the methyl group.

Mechanistic Studies of Reactions Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the identification of transition states and the determination of reaction pathways.

Transition State Analysis and Reaction Pathways

A key reaction of benzyl (B1604629) alcohols is their oxidation to the corresponding aldehydes or carboxylic acids. The oxidation of this compound to 2-bromo-4-methylbenzaldehyde (B1335389), for instance, can be studied computationally. The reaction mechanism would likely involve the initial formation of a chromate (B82759) ester or a similar intermediate, followed by the rate-determining step of a C-H bond cleavage.

Transition state theory allows for the calculation of the activation energy of this step. The geometry of the transition state would reveal the concerted nature of the bond-breaking and bond-forming processes. The calculated activation energy barrier would provide a quantitative measure of the reaction rate. Due to the presence of the electron-withdrawing bromine atom, the oxidation might be slightly facilitated compared to unsubstituted benzyl alcohol.

Conformational Analysis and Stereochemical Considerations

The presence of the hydroxymethyl group introduces conformational flexibility to this compound. The rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring is a key conformational variable. Computational modeling can be used to map the potential energy surface as a function of the dihedral angle defined by the plane of the phenyl ring and the C-O-H plane of the hydroxymethyl group.

The analysis would likely reveal two or more low-energy conformers. The most stable conformer would be the one that minimizes steric hindrance between the hydroxyl group and the ortho-substituent (the bromine atom). Hydrogen bonding interactions, both intramolecular and intermolecular (in condensed phases), would also play a crucial role in determining the preferred conformation.

Molecular Docking and Ligand-Protein Interaction Simulations (for related applications)

While specific biological targets for this compound are not widely documented, molecular docking simulations can be employed to predict its potential interactions with various proteins. This is a common approach in drug discovery and toxicology to identify potential binding partners and to understand the molecular basis of a compound's activity.

The process involves computationally placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom). For example, the hydroxyl group of this compound could act as a hydrogen bond donor or acceptor, while the methyl-substituted phenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues in the protein's active site. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Interaction Type | Interacting Residue | Distance (Å) |

| Hydrogen Bond | ASP 145 | 2.1 |

| Hydrophobic Interaction | LEU 83 | 3.5 |

| Halogen Bond | GLY 80 (backbone carbonyl) | 3.2 |

| Pi-Stacking | PHE 82 | 4.0 |

Note: This table presents a hypothetical scenario of this compound docked into a protein kinase active site to illustrate the types of interactions that could be predicted.

Future Directions and Emerging Research Challenges

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of (2-Bromo-4-methylphenyl)methanol often involves the reduction of 2-bromo-4-methylbenzaldehyde (B1335389) using a chemical reducing agent like sodium borohydride (B1222165) in a solvent such as methanol (B129727). google.com While effective, this method presents opportunities for the development of more environmentally benign processes in line with the principles of green chemistry.

Future research is geared towards several key areas to enhance the sustainability of this synthesis:

Biocatalysis: The use of enzymes or whole-cell systems to perform the reduction of the aldehyde to the alcohol offers a promising green alternative. Biocatalytic reductions can often be carried out in aqueous media under mild temperature and pH conditions, significantly reducing the environmental footprint. Research into identifying robust alcohol dehydrogenases that can efficiently reduce substituted benzaldehydes is an active area of investigation.

Flow Chemistry: Continuous flow reactors provide significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process intensification. The synthesis of this compound in a flow system could allow for higher yields, reduced reaction times, and easier purification, thereby minimizing solvent usage and waste generation.

Mechanochemistry: This solvent-free or low-solvent technique involves using mechanical force to induce chemical reactions. The application of mechanochemistry to the reduction of aromatic aldehydes could eliminate the need for bulk organic solvents, representing a significant step towards a greener synthesis.

Photocatalysis: The use of light to drive chemical reactions is another burgeoning field in green chemistry. The development of photocatalytic systems for the selective oxidation of the methyl group of 2-bromo-4-methyltoluene to the corresponding alcohol would provide a more direct and atom-economical route to this compound.

| Green Synthesis Approach | Potential Advantages | Research Focus |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced waste | Screening for robust enzymes, optimizing reaction media |

| Flow Chemistry | Improved safety, higher yields, process intensification | Reactor design, optimization of flow parameters |

| Mechanochemistry | Solvent-free or low-solvent, energy efficient | Ball milling conditions, catalyst development |

| Photocatalysis | Use of renewable energy, direct C-H activation | Catalyst design, understanding reaction mechanisms |

Exploration of Novel Catalytic Transformations

The functional groups of this compound, namely the aryl bromide and the benzylic alcohol, are ripe for a variety of catalytic transformations, allowing for its use as a versatile scaffold in the synthesis of diverse molecular architectures.

Future research in this area is likely to focus on:

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of new carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of complex pharmaceutical and material science targets. Research is ongoing to develop more active and robust catalysts that can operate under milder conditions with lower catalyst loadings.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the methyl group represents a highly atom-economical approach to derivatization. The development of catalysts that can selectively activate and functionalize these bonds in the presence of the bromo and hydroxyl groups is a significant but rewarding challenge.

Oxidation Catalysis: The selective oxidation of the benzylic alcohol to the corresponding aldehyde or carboxylic acid opens up another avenue for synthetic diversification. The development of mild and selective catalytic oxidation systems that avoid over-oxidation or side reactions is a key research objective.

Expansion of Biological and Material Science Applications

While often considered a synthetic intermediate, derivatives of this compound have potential applications in both medicinal chemistry and material science.

Medicinal Chemistry: The presence of a bromine atom can lead to enhanced biological activity and improved pharmacokinetic properties in drug candidates. For instance, brominated compounds are being investigated as kinase inhibitors and for their potential to form halogen bonds with biological targets. The core structure of this compound can be found in molecules designed as modulators of Transient Receptor Potential Mucolipin (TRPML) channels, which are implicated in a variety of cellular processes. google.com Future research will likely involve the synthesis of libraries of compounds derived from this compound to explore their potential as new therapeutic agents.

Material Science: Brominated aromatic compounds are widely used as flame retardants. Furthermore, the rigid aromatic core of this compound makes it a potential monomer for the synthesis of specialty polymers with high thermal stability and specific optical properties. For example, it could be incorporated into poly(arylene ether)s or other high-performance plastics. Its derivatives could also be explored for applications in organic light-emitting diodes (OLEDs).

| Application Area | Potential Role of this compound Derivatives | Research Direction |

| Medicinal Chemistry | Scaffolds for kinase inhibitors, TRPML channel modulators google.com | Synthesis of compound libraries, structure-activity relationship studies |

| Material Science | Monomers for flame retardants and high-performance polymers | Polymer synthesis and characterization, investigation of thermal and optical properties |

Advanced In-Situ Monitoring and Process Optimization in Synthesis

To move from laboratory-scale synthesis to efficient and reproducible production, a deep understanding and control of the reaction process are essential. The application of Process Analytical Technology (PAT) provides a framework for achieving this through real-time monitoring of critical process parameters.

For the synthesis of this compound, particularly via the reduction of 2-bromo-4-methylbenzaldehyde, future research in process optimization will likely involve:

In-Situ Spectroscopic Monitoring: Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy can be used to monitor the concentration of the reactant aldehyde, the product alcohol, and any intermediates or byproducts in real-time. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and minimizing the formation of impurities.

Design of Experiments (DoE): This statistical methodology can be employed to systematically investigate the effect of various reaction parameters (e.g., temperature, reactant concentrations, catalyst loading) on the yield and purity of this compound. DoE allows for the rapid identification of optimal reaction conditions and the development of robust and efficient synthetic processes.

Kinetic and Thermodynamic Modeling: By combining the data from in-situ monitoring with DoE, detailed kinetic and thermodynamic models of the synthesis can be developed. These models are invaluable for process scale-up, troubleshooting, and ensuring consistent product quality.

The continued exploration of these future research directions will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-4-methylphenyl)methanol, and how can reaction conditions be optimized for high yield?

The synthesis of this compound typically involves bromination of a pre-functionalized toluene derivative. A common approach is the selective bromination of 4-methylbenzyl alcohol using reagents like N-bromosuccinimide (NBS) in dichloromethane under controlled conditions to target the 2-position . Optimization includes:

- Temperature control : Maintaining 0–5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DCM) enhance electrophilic substitution.

- Catalysts : Lewis acids like FeCl₃ can improve regioselectivity.

Yield improvements (70–85%) are achievable via purification using column chromatography with hexane/ethyl acetate gradients .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, hydroxymethyl at δ 4.6 ppm) .

- IR spectroscopy : O-H stretch (~3200–3400 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .

- Mass spectrometry (HRMS) : For molecular ion validation (expected m/z: 215.99 [M+H]⁺) .

Cross-referencing with X-ray crystallography (if crystals are obtainable) resolves structural ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods due to potential vapor release.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent runoff .

- Storage : In airtight containers under nitrogen, away from oxidizers .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure:

- HOMO-LUMO analysis : Predicts sites susceptible to nucleophilic attack (e.g., bromine as a leaving group).

- Solvent effects : COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .

Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with NaN₃) complements computational data .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

- Recrystallization : Using ethanol/water mixtures to obtain pure crystals.

- DSC/TGA : Differential scanning calorimetry confirms thermal stability and polymorph transitions .

- Collaborative data sharing : Cross-checking with databases like PubChem or ECHA .

Q. How does X-ray crystallography aid in elucidating the molecular structure of this compound?

Single-crystal X-ray diffraction:

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

As a brominated aryl methanol, it serves as:

- Pharmacophore precursor : Modifications (e.g., esterification) enhance bioactivity.

- Enzyme inhibition : Bromine’s electronegativity may disrupt target active sites (e.g., kinases) .

In vitro assays (e.g., MIC tests for antimicrobial activity) validate hypothesized mechanisms .

Methodological Considerations

Q. How can HPLC-MS be applied to quantify this compound in complex mixtures?

- Column : C18 reverse-phase for polar compound separation.

- Mobile phase : Acetonitrile/water (70:30) with 0.1% formic acid.

- Detection : ESI-MS in positive ion mode (m/z 216) .

Calibration curves (1–100 µg/mL) ensure precision (RSD <2%) .

Q. What are the challenges in scaling up synthetic protocols for this compound, and how are they addressed?

- Exothermic bromination : Use jacketed reactors for temperature control.

- Purification at scale : Switch from column chromatography to recrystallization or distillation .

- Waste management : Bromine scavengers (e.g., Na₂S₂O₃) reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。